2,2-Difluoro-5-vinyl-benzo[1,3]dioxole
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Overview
Description
2,2-Difluoro-5-vinyl-benzo[1,3]dioxole: is an organic compound characterized by the presence of a dioxole ring substituted with two fluorine atoms and a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-5-vinyl-benzo[1,3]dioxole typically involves the fluorination of benzo[1,3]dioxole derivatives. One common method includes the reaction of benzo[1,3]dioxole with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The vinyl group can be introduced through a subsequent vinylation reaction using appropriate reagents and catalysts .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as distillation and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-5-vinyl-benzo[1,3]dioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding dioxole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents.
Substitution: Halogens (chlorine, bromine), alkyl halides, in the presence of catalysts or under UV light.
Major Products:
Oxidation: Formation of dioxole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced dioxole compounds.
Substitution: Formation of halogenated or alkylated dioxole derivatives.
Scientific Research Applications
Biology: In biological research, this compound is studied for its potential as a fluorinated probe in imaging and diagnostic applications due to its unique fluorine atoms, which can enhance contrast in imaging techniques .
Medicine: The compound’s fluorinated structure makes it a candidate for drug development, as fluorine atoms can improve the metabolic stability and bioavailability of pharmaceutical compounds .
Industry: In the industrial sector, 2,2-Difluoro-5-vinyl-benzo[1,3]dioxole is used in the production of specialty polymers and materials with enhanced properties such as increased thermal stability and chemical resistance .
Mechanism of Action
The mechanism by which 2,2-Difluoro-5-vinyl-benzo[1,3]dioxole exerts its effects is primarily through its interactions with molecular targets and pathways. The fluorine atoms in the compound can form strong hydrogen bonds and interact with various enzymes and receptors, potentially altering their activity. The vinyl group allows for further functionalization, enabling the compound to participate in diverse biochemical pathways .
Comparison with Similar Compounds
- 2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid
- 2,2-Difluoro-5-aminobenzodioxole
- 5-Bromo-2,2-difluoro-1,3-benzodioxole
Uniqueness: 2,2-Difluoro-5-vinyl-benzo[1,3]dioxole is unique due to the presence of both fluorine atoms and a vinyl group, which confer distinct chemical and physical properties. The fluorine atoms enhance the compound’s stability and reactivity, while the vinyl group allows for versatile chemical modifications. This combination makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5-ethenyl-2,2-difluoro-1,3-benzodioxole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O2/c1-2-6-3-4-7-8(5-6)13-9(10,11)12-7/h2-5H,1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEGAWUPWVKBTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC2=C(C=C1)OC(O2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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